molecular formula C12H13NS B3104507 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine CAS No. 1483793-42-5

1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine

Cat. No. B3104507
CAS RN: 1483793-42-5
M. Wt: 203.31 g/mol
InChI Key: DWDHKHNYNUHZIC-UHFFFAOYSA-N
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Description

“1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 104163-34-0 . It has a molecular weight of 127.21 and a linear formula of C6H9NS . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H9NS . The InChI Code for this compound is 1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 127.21 and a linear formula of C6H9NS . It should be stored in a dark place, under an inert atmosphere, at 2-8C .

Scientific Research Applications

  • Catalytic Applications in Organic Chemistry : Roffe et al. (2016) discussed the synthesis of derivatives similar to 1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine and their use in catalytic applications. They explored unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, showcasing their good activity and selectivity in catalytic processes (Roffe et al., 2016).

  • Synthesis of Schiff Base Ligands : Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated them for antibacterial and antifungal activities. These compounds are an example of the versatility of methanamine derivatives in synthesizing bioactive compounds (Visagaperumal et al., 2010).

  • Photocytotoxic Applications in Cancer Therapy : Basu et al. (2014) explored iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a derivative similar to the compound . These complexes were found to exhibit significant photocytotoxicity in red light, making them potential candidates for cancer therapy (Basu et al., 2014).

  • Anticancer Activity of Palladium and Platinum Complexes : Mbugua et al. (2020) reported on palladium(II) and platinum(II) complexes based on Schiff bases derived from compounds including R-(pyridin-2-yl)methanamine. These complexes demonstrated significant anticancer activity, highlighting the potential medicinal applications of methanamine derivatives (Mbugua et al., 2020).

  • Development of Electrochromic Materials : Zhao et al. (2014) investigated polymers derived from thiophene derivatives and pyrido[4,3-b]pyrazine for their electrochromic properties. The study showcases the use of compounds related to this compound in the development of novel materials with potential applications in electrochromic devices (Zhao et al., 2014).

Safety and Hazards

The safety information available indicates that “1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine” is classified under GHS06, with a signal word of "Danger" . The hazard statement is H301, and the precautionary statements are P301+P310 .

Future Directions

Thiophene derivatives, such as “1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

[3-(5-methylthiophen-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDHKHNYNUHZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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